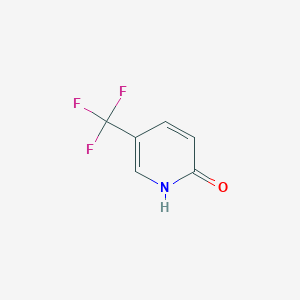

2-Hydroxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRJSCNPUHYZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044387 | |

| Record name | 5-(Trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-63-0 | |

| Record name | 2-Hydroxy-5-(trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-5-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CCP81H07B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and reactivity of 2-Hydroxy-5-(trifluoromethyl)pyridine. This heterocyclic building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group on the pyridine ring.[1]

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 5-(trifluoromethyl)-1H-pyridin-2-one, is a white to beige or yellow to brown crystalline powder.[2][3] It exists in a tautomeric equilibrium with its pyridone form, a common characteristic of 2-hydroxypyridines. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the compound's acidity and reactivity.[4]

Table 1: Quantitative Chemical and Physical Data

| Property | Value | Source |

| Molecular Formula | C6H4F3NO | [1][2][5] |

| Molecular Weight | 163.10 g/mol | [1][2][5] |

| Melting Point | 145-149 °C (lit.) | [1][2][6] |

| Boiling Point (Predicted) | 221.2 ± 40.0 °C | [2] |

| Density (Predicted) | 1.398 ± 0.06 g/cm3 | [2] |

| pKa (Predicted) | 9.55 ± 0.10 | [2] |

| Solubility | DMSO (Soluble), Ethanol (Sparingly), Methanol (Slightly) | [2] |

| CAS Number | 33252-63-0 | [2][5] |

Tautomerism

A critical chemical feature of this compound is its existence as a mixture of two tautomers: the hydroxy form and the pyridone form. The equilibrium between these two forms is influenced by the solvent and pH.

Spectral Information

Spectral data are crucial for the structural elucidation and confirmation of this compound.

Table 2: Summary of Spectral Data

| Technique | Instrument | Key Characteristics/Source |

| ¹³C NMR | Bruker AM-270 | Data available from Wiley-VCH GmbH.[5] |

| FTIR | Bruker IFS 85 | KBr-Pellet technique. Data from Wiley-VCH GmbH.[5] |

| ATR-IR | Bruker Tensor 27 FT-IR | Neat sample analysis. Data from Bio-Rad Laboratories, Inc.[5] |

| FT-Raman | Bruker MultiRAM | Data from Bio-Rad Laboratories.[5] |

Interpreting the Infrared (IR) Spectrum: The IR spectrum provides a molecular "fingerprint."[7] Key absorptions for this compound would include:

-

O-H and N-H stretching: A broad band in the 3300-3600 cm⁻¹ region, indicative of the hydroxyl and amine protons, often complicated by hydrogen bonding.[8]

-

C=O stretching: A strong absorption between 1680-1750 cm⁻¹ from the carbonyl group in the pyridone tautomer.[8]

-

C-F stretching: Strong bands typically found in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C and C=N stretching: Absorptions in the 1500-1680 cm⁻¹ range.[8]

Experimental Protocols

A. Synthesis from 6-Hydroxynicotinic Acid

A documented method for synthesizing this compound involves the fluorination of 6-hydroxynicotinic acid.[2][3]

Methodology:

-

Charging the Reactor: A stainless steel pressure vessel is charged with 6-hydroxynicotinic acid (18.2 g, 0.13 mol), anhydrous hydrofluoric acid (2.6 mL, 0.13 mol, ≥95 wt%), and sulfur tetrafluoride (42.1 g, 0.39 mol).[2][3]

-

Reaction: The mixture is heated to 100 °C and reacted at a pressure of 0.15 MPa for 12 hours. Gaseous byproducts are treated with an exhaust gas absorption unit.[2][3]

-

Workup:

-

The reaction vessel is cooled, and the remaining product is transferred to a polytetrafluoroethylene container.

-

The mixture is heated to 40 °C to remove any residual hydrogen fluoride.[3]

-

The product is dissolved in 150 mL of water.

-

The pH of the aqueous solution is adjusted to 6.8-7.2 using a saturated sodium carbonate solution.[2][3]

-

-

Extraction and Isolation: The aqueous phase is extracted with chloroform. The organic phases are combined, dried (e.g., over anhydrous sodium sulfate), filtered, and concentrated under vacuum to yield the final product.[2][3]

-

Yield: This protocol reports a 72% yield (15.3 g, 0.094 mol).[2][3]

B. Analytical Methodologies

Standard analytical techniques are employed for the characterization of this compound.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.

-

Mass Spectrometry (MS): To confirm the molecular weight (163.10 g/mol ) and fragmentation pattern.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure, with the trifluoromethyl group providing a distinct signal in the ¹⁹F spectrum.

Reactivity and Applications

The pyridine ring, activated by the hydroxyl group and influenced by the electron-withdrawing trifluoromethyl group, is a versatile scaffold for further chemical modification.

-

Building Block in Synthesis: It serves as a key heterocyclic building block for creating more complex molecules in drug design and catalysis.[1][2] Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of numerous agrochemicals and pharmaceuticals.[4][9][10]

-

Halogenation: The hydroxyl group can be readily converted to a leaving group, such as a halide. For instance, reaction with a halogenating agent (e.g., POCl₃ or PBr₃) can replace the hydroxyl group, facilitating nucleophilic substitution reactions.[11]

-

Metabolite: this compound is a known environmental transformation product of the herbicide Fluazifop-P-butyl.[3][5]

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][2][5]

-

Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical-resistant gloves, and safety glasses or goggles.[1]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[2][12]

This guide provides a foundational understanding of the chemical properties and handling of this compound, intended to support further research and development activities. For detailed safety information, always consult the most current Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound 97 33252-63-0 [sigmaaldrich.com]

- 2. 2-Hydroxy-5-trifluoromethylpyridine | 33252-63-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. This compound | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ヒドロキシ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 5-(Trifluoromethyl)-2-pyridone, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines the spectroscopic and analytical techniques used to confirm its molecular structure, presented with detailed experimental protocols and quantitative data for reference.

Introduction

5-(Trifluoromethyl)-2-pyridone (CAS No. 33252-63-0) is a fluorinated pyridone derivative with significant applications in drug discovery and as a ligand in catalysis.[1] Its chemical formula is C₆H₄F₃NO, with a molecular weight of 163.10 g/mol .[2] The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a valuable moiety in the design of bioactive molecules.[1] The structural analysis of this compound is fundamental to understanding its reactivity and potential interactions in biological systems. A critical aspect of its structure is the tautomeric equilibrium between the pyridone and hydroxypyridine forms.

dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#34A853"];

pyridone [label="5-(Trifluoromethyl)-2-pyridone", pos="0,0!"]; hydroxypyridine [label="2-Hydroxy-5-(trifluoromethyl)pyridine", pos="4,0!"];

pyridone -- hydroxypyridine [label="Tautomerization"]; } /dot

Caption: Tautomeric equilibrium of 5-(Trifluoromethyl)-2-pyridone.

Spectroscopic Data

The structural confirmation of 5-(Trifluoromethyl)-2-pyridone relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms. Due to the difficulty in obtaining a complete, publicly available dataset, the following table includes expected chemical shift ranges and coupling patterns based on closely related structures and general principles of NMR spectroscopy.

Table 1: Predicted NMR Spectroscopic Data for 5-(Trifluoromethyl)-2-pyridone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 11.0 - 13.0 | br s | - | N-H |

| 7.5 - 7.8 | d | ~2-3 | H-6 | |

| 7.4 - 7.6 | dd | J ≈ 8-9, 2-3 | H-4 | |

| 6.3 - 6.5 | d | ~8-9 | H-3 | |

| ¹³C | ~165 | s | - | C-2 (C=O) |

| ~140 | q | ~35 | C-5 | |

| ~135 | d | - | C-6 | |

| ~125 | q | ~270 | CF₃ | |

| ~120 | d | - | C-4 | |

| ~110 | d | - | C-3 | |

| ¹⁹F | -60 to -65 | s | - | CF₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. For 5-(Trifluoromethyl)-2-pyridone, the solid-state spectrum is particularly informative regarding its tautomeric form.

Table 2: Key IR Absorption Bands for 5-(Trifluoromethyl)-2-pyridone (Solid State)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Medium, Broad | N-H stretching |

| ~1660 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | C=C stretching |

| 1300-1100 | Strong | C-F stretching |

The presence of a strong absorption band around 1660 cm⁻¹ for the C=O stretch and the absence of a distinct O-H stretching band in the 3200-3600 cm⁻¹ region strongly indicate that in the solid state, the compound exists predominantly in the pyridone form.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and connectivity.

Table 3: Expected Mass Spectrometry Data for 5-(Trifluoromethyl)-2-pyridone

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 144 | Medium | [M - F]⁺ |

| 135 | Medium | [M - CO]⁺ |

| 94 | High | [M - CF₃]⁺ |

Experimental Protocols

The following are detailed protocols for the key experiments used in the structure elucidation of 5-(Trifluoromethyl)-2-pyridone.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the respective nuclei.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(Trifluoromethyl)-2-pyridone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

FT-IR Spectroscopy

Objective: To identify the functional groups and confirm the tautomeric form of 5-(Trifluoromethyl)-2-pyridone in the solid state.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Instrument Setup:

-

Perform a background scan with a clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Identify and label the major absorption bands.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 5-(Trifluoromethyl)-2-pyridone.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Structure Elucidation Workflow

The process of elucidating the structure of 5-(Trifluoromethyl)-2-pyridone follows a logical progression of analytical techniques.

Caption: Workflow for the structure elucidation of 5-(Trifluoromethyl)-2-pyridone.

Conclusion

The structure of 5-(Trifluoromethyl)-2-pyridone is unequivocally confirmed through the synergistic application of NMR, FT-IR, and Mass Spectrometry. The data consistently support the pyridone tautomer as the predominant form in the solid state. The detailed protocols and compiled spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, drug development, and materials science, enabling the confident identification and utilization of this important chemical entity.

References

A Comprehensive Technical Guide to the Physical Characteristics of 2-Hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Hydroxy-5-(trifluoromethyl)pyridine, identified by the CAS number 33252-63-0. This compound is a crucial heterocyclic building block with significant applications in catalysis, drug design, and organic synthesis. This document outlines its key physical data, detailed experimental protocols for characterization, and visual representations of relevant chemical processes.

The compound exists in a tautomeric equilibrium with its keto form, 5-(trifluoromethyl)pyridin-2(1H)-one. Spectroscopic evidence, such as Fourier-transform infrared (FT-IR) spectroscopy, indicates that in the solid state, the keto form is predominant.[1]

Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C6H4F3NO | [1][2][3] |

| Molecular Weight | 163.10 g/mol | [1][2][3] |

| Appearance | White to beige or light yellow crystalline powder. | [3][4][5] |

| Melting Point | 145-149 °C | [3][4] |

| Boiling Point (Predicted) | 221.2 ± 40.0 °C | [3] |

| Density (Predicted) | 1.398 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.55 ± 0.10 | [3][4] |

| Solubility | Soluble in DMSO; Sparingly soluble in Ethanol; Slightly soluble in Methanol. | [3][4] |

Experimental Protocols

This section provides detailed methodologies for determining the key physical characteristics of this compound.

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely accepted technique.

Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

This compound sample (must be completely dry)

Procedure:

-

Sample Preparation: Ensure the sample is thoroughly dry to avoid inaccuracies. Place a small amount of the crystalline powder into a mortar and gently grind it into a fine, uniform powder.[6][7]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample several times to collect a small amount of the material.[7]

-

Sample Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample should be approximately 2-4 mm high for optimal heat transfer.[7]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (145-149 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first signs of melting are observed (T1).

-

Continue heating slowly and record the temperature at which the last crystal melts (T2).

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

Solubility provides crucial information for reaction setup, purification, and formulation development.

Principle: The solubility of a substance is determined by observing its dissolution in various solvents. A qualitative assessment helps classify the compound, while a quantitative method like the shake-flask technique determines the concentration of a saturated solution.

Apparatus and Reagents:

-

Test tubes and rack

-

Vortex mixer or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Solvents: Deionized water, DMSO, Ethanol, Methanol, 5% HCl(aq), 5% NaOH(aq)

-

This compound sample

Procedure (Qualitative):

-

Place approximately 20-30 mg of the sample into separate test tubes.

-

Add 1 mL of a chosen solvent (e.g., water, ethanol) to a test tube.

-

Vigorously shake or vortex the tube for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. If not, it is classified as sparingly soluble or insoluble.

-

To further classify, test solubility in acidic (5% HCl) and basic (5% NaOH) aqueous solutions to understand the compound's acid-base properties.[3][5]

Procedure (Quantitative Shake-Flask Method):

-

Add an excess amount of the solid sample to a known volume of the desired solvent (e.g., DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).[1] The concentration at saturation represents the solubility.

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which influences its solubility, lipophilicity, and biological activity.

Principle: The compound is dissolved in a suitable solvent and titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the titration curve.[8]

Apparatus and Reagents:

-

Calibrated pH meter with an electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized 0.1 M NaOH solution

-

Deionized water (or a suitable solvent mixture if aqueous solubility is low)

-

0.15 M KCl solution (to maintain constant ionic strength)

-

This compound sample

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM). Add 0.15 M KCl to maintain constant ionic strength.[9]

-

Titration:

-

Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring to ensure homogeneity.

-

Add the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[8]

-

Visualized Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental and chemical processes involving this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Page loading... [guidechem.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. camlab.co.uk [camlab.co.uk]

- 8. byjus.com [byjus.com]

- 9. creative-bioarray.com [creative-bioarray.com]

Spectroscopic Profile of 2-Hydroxy-5-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-5-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for its spectral characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, also known as 5-(trifluoromethyl)-2-pyridinol, is a pyridine derivative of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its structural features, particularly the trifluoromethyl group, often impart desirable properties such as enhanced metabolic stability and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings.

Spectroscopic Data

The following sections present a detailed analysis of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The molecular weight of this compound is 163.10 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Fragmentation |

| 163 | [M]⁺ |

| Further fragmentation data not available in search results |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyridine derivatives involves dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Spectra are typically recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, often requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectra can be obtained using various techniques. For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium), and the spectrum is recorded. The data from PubChem indicates that an ATR-IR spectrum was obtained using a Bruker Tensor 27 FT-IR instrument.[2]

Mass Spectrometry

Mass spectra can be acquired using different ionization techniques. Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed. A study on the metabolism of this compound utilized directly coupled HPLC-NMR-MS/MS, suggesting that ESI or a similar soft ionization technique would be suitable for its analysis.[3]

Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of a compound like this compound is outlined below.

This diagram illustrates the progression from sample preparation through various spectroscopic analyses to data interpretation and final reporting. Each step is crucial for obtaining a complete and accurate profile of the target molecule.

Conclusion

This technical guide summarizes the available spectroscopic data and general experimental protocols for the characterization of this compound. While foundational data exists, this guide highlights the need for a more comprehensive public repository of detailed spectral assignments and fragmentation patterns to further support the research and development efforts involving this important chemical entity.

References

An In-depth Technical Guide to the Tautomerism of 5-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 5-(trifluoromethyl)pyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and the tautomeric balance of the pyridinone ring. This document details the structural aspects of the two primary tautomers, the factors governing their equilibrium, relevant spectroscopic data for their characterization, and experimental protocols for the determination of the tautomeric ratio.

Introduction: The Tautomeric Landscape of Pyridin-2-ones

Pyridin-2(1H)-one and its derivatives exist as a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, pyridin-2(1H)-one, and the lactim (enol) form, pyridin-2-ol. This phenomenon, known as lactam-lactim tautomerism, is a type of prototropic tautomerism involving the migration of a proton between the nitrogen and oxygen atoms. The position of this equilibrium is a critical factor that dictates the molecule's chemical reactivity, physical properties, and biological activity.

For 5-(trifluoromethyl)pyridin-2(1H)-one, the equilibrium is between the 5-(trifluoromethyl)pyridin-2(1H)-one (keto form) and 5-(trifluoromethyl)pyridin-2-ol (enol form). The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position has a profound impact on the electron density distribution within the pyridine ring, thereby influencing the relative stabilities of the two tautomers.

Factors Influencing the Tautomeric Equilibrium

The tautomeric equilibrium of 5-(trifluoromethyl)pyridin-2(1H)-one is a delicate balance of several interconnected factors:

-

Solvent Polarity: This is one of the most significant factors. Polar, protic solvents, such as water and alcohols, tend to favor the more polar keto (lactam) form through hydrogen bonding interactions with the N-H and C=O groups.[1] In contrast, non-polar, aprotic solvents like cyclohexane and carbon tetrachloride shift the equilibrium towards the less polar enol (lactim) form.[1]

-

Physical State: In the solid state, pyridin-2-ones predominantly exist in the keto form, which is stabilized by intermolecular hydrogen bonding in the crystal lattice.[2][3] In the gas phase, the enol form is often the more stable tautomer due to the absence of intermolecular interactions.[2]

-

Substituent Effects: The electronic nature of substituents on the pyridine ring plays a crucial role. Electron-withdrawing groups, such as the trifluoromethyl group, can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby affecting the tautomeric preference.

-

Temperature and Concentration: While generally having a lesser effect than solvent polarity, temperature and concentration can also influence the position of the tautomeric equilibrium.

Synthesis of 5-(trifluoromethyl)pyridin-2(1H)-one

The synthesis of 5-(trifluoromethyl)pyridin-2(1H)-one can be achieved through various synthetic routes, often involving the construction of the trifluoromethyl-substituted pyridine ring followed by the introduction of the hydroxyl group or direct formation of the pyridone. A common strategy involves the use of trifluoromethylated building blocks in cyclization reactions.

A general synthetic approach starts from 3-picoline, which undergoes chlorination and fluorination to yield 2-chloro-5-(trifluoromethyl)pyridine. This intermediate can then be hydrolyzed to 5-(trifluoromethyl)pyridin-2(1H)-one.

Experimental Protocol: Hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine

-

Materials: 2-chloro-5-(trifluoromethyl)pyridine, potassium hydroxide, water, tert-butyl alcohol, hydrochloric acid.

-

Procedure:

-

A mixture of 2-chloro-5-(trifluoromethyl)pyridine, potassium hydroxide, and water in the presence of a tertiary alcohol (e.g., tert-butyl alcohol) is refluxed.

-

The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then carefully acidified with hydrochloric acid to precipitate the product.

-

The solid product, 5-(trifluoromethyl)pyridin-2(1H)-one, is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Spectroscopic Characterization of Tautomers

The two tautomers of 5-(trifluoromethyl)pyridin-2(1H)-one can be distinguished and quantified using various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the predominant tautomer in the solid state.

-

Keto Form (5-(trifluoromethyl)pyridin-2(1H)-one): Exhibits a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. It also shows a broad N-H stretching band around 3400 cm⁻¹.

-

Enol Form (5-(trifluoromethyl)pyridin-2-ol): Lacks the C=O stretching vibration but shows a characteristic broad O-H stretching band, usually in the region of 3200-3600 cm⁻¹, and a C=N stretching vibration.

| Vibrational Mode | Keto Form (cm⁻¹) (Solid State) | Enol Form (cm⁻¹) (in non-polar solvent) |

| C=O Stretch | ~1670 | Absent |

| N-H Stretch | ~3400 (broad) | Absent |

| O-H Stretch | Absent | ~3400 (broad) |

| C=N Stretch | Present in ring | More pronounced |

Table 1: Characteristic IR Absorption Frequencies for the Tautomers of 5-(trifluoromethyl)pyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most effective method for studying tautomeric equilibria in solution, as it allows for the simultaneous observation and quantification of both tautomers.

-

¹H NMR: The chemical shifts of the ring protons are different for each tautomer. The N-H proton of the keto form and the O-H proton of the enol form will also have distinct chemical shifts, although these can be broad and may exchange with solvent protons.

-

¹³C NMR: The chemical shift of the carbon at the 2-position is particularly diagnostic. In the keto form, this carbon is a carbonyl carbon and resonates at a significantly downfield chemical shift (typically >160 ppm). In the enol form, this carbon is attached to a hydroxyl group and resonates at a more upfield chemical shift.

-

¹⁹F NMR: The chemical shift of the trifluoromethyl group may also differ slightly between the two tautomers, providing another handle for their identification and quantification.

| Nucleus | Tautomer | Characteristic Chemical Shift (ppm) |

| ¹H | Keto (N-H) | Broad, downfield |

| Enol (O-H) | Broad, downfield | |

| Ring Protons | Distinct signals for each tautomer | |

| ¹³C | Keto (C=O) | > 160 |

| Enol (C-OH) | < 160 | |

| ¹⁹F | Keto (-CF₃) | Characteristic singlet |

| Enol (-CF₃) | Slightly different chemical shift from keto form |

Table 2: General NMR Spectroscopic Features of the Tautomers of 5-(trifluoromethyl)pyridin-2(1H)-one.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The keto and enol forms have different chromophoric systems and therefore exhibit distinct UV-Vis absorption spectra. The enol form, being more aromatic, typically absorbs at a shorter wavelength compared to the less aromatic keto form. By analyzing the absorption spectra in different solvents, the tautomeric equilibrium constant can be determined.[4][5]

| Solvent Type | Predominant Tautomer | Expected λmax |

| Non-polar (e.g., Cyclohexane) | Enol | Shorter wavelength |

| Polar (e.g., Water, Ethanol) | Keto | Longer wavelength |

Table 3: Expected Trend in UV-Vis Absorption Maxima for the Tautomers of 5-(trifluoromethyl)pyridin-2(1H)-one in Different Solvents.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) is defined as the ratio of the concentrations of the two tautomers at equilibrium:

KT = [Keto form] / [Enol form]

Determination of KT by ¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare solutions of 5-(trifluoromethyl)pyridin-2(1H)-one of known concentration in a series of deuterated solvents of varying polarity (e.g., CDCl₃, (CD₃)₂SO, CD₃OD, D₂O).

-

Data Acquisition: Record the ¹H NMR spectrum for each solution at a constant temperature. Ensure a sufficient relaxation delay to allow for accurate integration.

-

Data Analysis:

-

Identify a pair of well-resolved signals corresponding to a specific proton in the keto and enol forms.

-

Integrate the area under these two signals.

-

Calculate the mole fraction (and thus concentration) of each tautomer from the integral values.

-

Calculate KT for each solvent.

-

Determination of KT by UV-Vis Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of 5-(trifluoromethyl)pyridin-2(1H)-one in a series of solvents with a wide range of polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis:

-

Identify the characteristic absorption maxima (λmax) for the keto and enol forms. This may require the use of model compounds where the tautomerism is "locked" (e.g., N-methylated for the keto form and O-methylated for the enol form).[4]

-

Using the Beer-Lambert law and the molar absorptivities of the pure tautomers at their respective λmax, the concentration of each tautomer in the equilibrium mixture can be calculated.

-

Calculate KT for each solvent.

-

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium. These calculations can provide insights into the gas-phase energetics and the effects of solvation.

Workflow for Computational Analysis:

Tautomeric Equilibrium of 5-(trifluoromethyl)pyridin-2(1H)-one

The tautomeric equilibrium of 5-(trifluoromethyl)pyridin-2(1H)-one can be visualized as a dynamic process influenced by the surrounding environment.

Conclusion

The tautomerism of 5-(trifluoromethyl)pyridin-2(1H)-one is a multifaceted phenomenon governed by a combination of structural and environmental factors. A thorough understanding of this equilibrium is paramount for researchers in drug discovery and development, as the predominant tautomeric form will dictate the molecule's interactions with biological targets and its overall pharmacokinetic and pharmacodynamic profile. The judicious use of spectroscopic techniques and computational methods, as outlined in this guide, enables the detailed characterization and quantification of the tautomeric species, providing a solid foundation for the rational design of novel therapeutics.

References

- 1. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-5-(trifluoromethyl)pyridine, a key heterocyclic building block in the development of pharmaceuticals and agrochemicals.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this guide summarizes the available qualitative information and presents detailed experimental protocols for the quantitative determination of its solubility in various organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, formulation, and application of this compound and its derivatives.

Introduction

This compound, also known as 5-(trifluoromethyl)pyridin-2-one, is a pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, imparts unique physicochemical properties to the molecule, influencing its biological activity and solubility.[3] Understanding the solubility of this compound in different organic solvents is crucial for its application in various chemical processes, including synthesis, purification, and formulation. This guide aims to provide a detailed understanding of its solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₃NO | [4] |

| Molecular Weight | 163.10 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 145-149 °C | |

| pKa | 9.55 ± 0.10 (Predicted) |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Sparingly Soluble |

| Methanol | Slightly Soluble |

| Chloroform | Soluble (inferred from synthesis procedures) |

Note: The solubility in chloroform is inferred from its use as an extraction solvent during the synthesis of the compound.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental procedures are necessary. The following sections detail two common and effective methods for determining the solubility of this compound in organic solvents.

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: A logical workflow for the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining solubility.[5]

4.2.1. Materials

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters) or centrifuge

-

Evaporating dish or pre-weighed vials

-

Oven or rotary evaporator

-

Desiccator

4.2.2. Procedure

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath and agitate at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, allow the solution to stand at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated/cooled pipette to match the equilibration temperature and filter it through a syringe filter (e.g., 0.45 µm) into a pre-weighed container.

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely using an oven at a temperature below the compound's melting point or a rotary evaporator.

-

Cool the container with the solid residue in a desiccator to room temperature and weigh it accurately.

-

Repeat the drying and weighing steps until a constant weight is achieved.

4.2.3. Calculation The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of saturated solution (L))

UV-Vis Spectrophotometric Method

This method is an indirect technique that relies on measuring the absorbance of the solute in the saturated solution.[6] It is particularly useful for compounds that have a strong chromophore.

4.3.1. Materials

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus or centrifuge

4.3.2. Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Synthesis of this compound

For researchers who wish to synthesize the compound in-house, a general procedure is outlined below. The synthesis of trifluoromethylpyridines often involves multi-step reactions.[1][2][3]

Synthesis Workflow Example

The following diagram illustrates a simplified, conceptual pathway for the synthesis of a substituted hydroxypyridine, which may involve steps like halogenation and hydrolysis.

Caption: A high-level, conceptual workflow for the synthesis of a hydroxypyridine derivative.

Conclusion

This technical guide has summarized the available solubility information for this compound and provided detailed experimental protocols for its quantitative determination. While a comprehensive set of quantitative solubility data is not yet available in the public domain, the methodologies outlined here provide a solid foundation for researchers to generate this critical data. A thorough understanding of the solubility of this compound is paramount for its effective utilization in drug discovery, agrochemical development, and materials science. The provided workflows for solubility determination and synthesis are intended to aid in the practical application of this knowledge.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. This compound | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

In-Depth Technical Guide on the Thermal Stability of 2-Hydroxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of 2-Hydroxy-5-(trifluoromethyl)pyridine. Due to the limited availability of specific thermal decomposition data in publicly accessible literature, this document focuses on established physical properties and outlines detailed experimental protocols for determining the complete thermal stability profile of the compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Physical Properties

| Property | Value | Source |

| Melting Point | 145-149 °C | |

| Decomposition Temperature | Data not publicly available | |

| Enthalpy of Decomposition | Data not publicly available |

Safety data sheets for related trifluoromethylpyridine compounds consistently advise keeping them away from heat and ignition sources, suggesting that thermal decomposition is a critical safety consideration.[1][2] A related compound, 3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine, has been reported to decompose at temperatures above 120°C.

Experimental Protocols for Thermal Stability Assessment

To determine the complete thermal stability profile of this compound, the following standardized experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of the compound as a function of temperature, identifying the onset of decomposition and subsequent degradation steps.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Conduct the analysis under a dry, inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 10 minutes to establish a stable baseline.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

-

Data Analysis: The resulting TGA thermogram (mass vs. temperature) will indicate the temperatures at which mass loss occurs. The onset temperature of the initial significant mass loss is considered the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting and decomposition, and quantifying the associated enthalpy changes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere (nitrogen or argon) with a controlled flow rate.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature beyond the final decomposition event observed in the TGA (e.g., 400°C) at a constant heating rate of 10°C/min.

-

-

-

Data Analysis: The DSC thermogram will show endothermic peaks for events like melting and some decomposition processes, and exothermic peaks for other decomposition events. The peak area can be integrated to determine the enthalpy of these transitions (e.g., enthalpy of fusion, enthalpy of decomposition).

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for assessing the thermal stability of this compound.

Summary

The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in research and drug development. While its melting point is well-documented to be in the range of 145-149°C, further quantitative data regarding its thermal decomposition profile is not currently available in the public domain. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for obtaining this essential information. The execution of these analyses will yield valuable data on the decomposition temperature and associated energetic changes, enabling a comprehensive understanding of the thermal limitations of this compound.

References

An In-depth Technical Guide to the Electronic Properties of Trifluoromethyl-Substituted Pyridinols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and fluorine-containing functional groups has become a pivotal strategy in modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF3) group is particularly influential due to its unique electronic properties. When appended to a pyridinol scaffold, the trifluoromethyl group profoundly alters the molecule's physicochemical characteristics, including its acidity, basicity, metabolic stability, and lipophilicity.[1][2] This guide provides a comprehensive overview of the electronic properties of trifluoromethyl-substituted pyridinols, offering insights into their synthesis, characterization, and the underlying principles that govern their behavior. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density distribution within the pyridine ring, which can, in turn, affect the binding affinity of these molecules to biological targets like enzymes or receptors.[1]

Core Electronic Properties

The electronic character of trifluoromethyl-substituted pyridinols is dominated by the potent electron-withdrawing nature of the -CF3 group. This influence manifests in several key properties:

-

Inductive Effect and Electron Density: The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the pyridine ring.[1][2] This polarization is crucial in modulating the reactivity and intermolecular interactions of the molecule.

-

Acidity and Basicity (pKa): The electron-withdrawing -CF3 group significantly impacts the acidity of the pyridinol's hydroxyl group and the basicity of the pyridine nitrogen. The extent of this effect is dependent on the position of the -CF3 group relative to the hydroxyl and nitrogen atoms. Generally, the presence of the -CF3 group increases the acidity of the hydroxyl group (lowers its pKa) and decreases the basicity of the pyridine nitrogen (lowers its pKa).

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative cleavage.[1] This property often leads to an increased in vivo half-life for drug candidates containing this moiety.[1]

-

Lipophilicity: The trifluoromethyl group is more lipophilic than a hydrogen or even a chlorine atom.[1] This enhanced lipophilicity can improve membrane permeability, which is a critical factor for drug absorption and distribution.[1][2]

Quantitative Electronic Data

The following tables summarize key quantitative data for various trifluoromethyl-substituted pyridinols and related compounds, providing a basis for comparison and further research.

Table 1: pKa Values of Trifluoromethyl-Substituted Heterocycles

| Compound | pKa | Measurement Method | Reference |

| 3-(Trifluoromethyl)pyridine | 2.85 | 19F NMR Spectroscopy | [3] |

| 2-Trifluoromethyl-1H-benzimidazole | 8.52 | 19F NMR Spectroscopy | [3] |

| 5-Nitro-2-trifluoromethyl-1H-benzimidazole | 6.51 | 19F NMR Spectroscopy | [3] |

Table 2: Computed Physicochemical Properties of 3-(Trifluoromethyl)pyridin-2(1H)-one

| Property | Value | Source |

| Molecular Weight | 163.10 g/mol | [4] |

| XLogP3-AA | 1.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Exact Mass | 163.02449824 Da | [4] |

Table 3: Computational Electronic Properties of Trifluoromethyl-Substituted Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| 4-Trifluoromethyl Phenyl Thiourea | - | - | 2.12 | DFT |

| 4-Trifluoromethyl Phenyl Isothiocyanate | - | - | - | DFT |

Note: The HOMO-LUMO gap is indicative of chemical reactivity and susceptibility to electronic transitions.[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate characterization of trifluoromethyl-substituted pyridinols.

Synthesis of Trifluoromethyl-Substituted Pyridinols

A common method for the synthesis of polysubstituted trifluoromethylpyridines is the Bohlmann-Rahtz heteroannulation reaction.[6] This approach offers good yields and utilizes readily available starting materials.[6]

Example Protocol: Synthesis of Polysubstituted Trifluoromethylpyridines [6]

-

Reactants: Trifluoromethyl-α,β-ynones and β-enamino esters or β-enamino ketones.

-

Catalyst: ZnBr2.

-

Procedure:

-

To a solution of the β-enamino ester or ketone in an appropriate solvent, add the trifluoromethyl-α,β-ynone and ZnBr2.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated) for a designated period.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic and Physicochemical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Characterizes the carbon framework.

-

¹⁹F NMR: A highly sensitive method for observing the trifluoromethyl group. The chemical shift of the ¹⁹F signal can be used to determine pKa values by monitoring its change with pH.[3]

-

General Procedure for pKa Determination by ¹⁹F NMR: [3]

-

Prepare a series of aqueous buffer solutions with a range of known pH values.

-

Dissolve a small amount of the trifluoromethyl-substituted pyridinol in each buffer solution.

-

Acquire the ¹⁹F NMR spectrum for each sample.

-

Plot the ¹⁹F chemical shift as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

-

2. Vibrational Spectroscopy (FT-IR and FT-Raman):

-

Provides information about the functional groups present in the molecule.

-

Characteristic C-F stretching and bending vibrations can be observed.

-

Procedure:

-

Prepare the sample (e.g., as a KBr pellet or in a suitable solvent).

-

Acquire the FT-IR and/or FT-Raman spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for FT-IR and 3500-100 cm⁻¹ for FT-Raman).[7]

-

Assign the observed vibrational bands to the corresponding functional groups and vibrational modes.

-

3. Computational Chemistry (Density Functional Theory - DFT):

-

DFT calculations are a powerful tool for investigating the electronic structure, molecular orbitals (HOMO/LUMO), and other electronic properties.[7]

-

General Workflow:

-

Construct the 3D structure of the trifluoromethyl-substituted pyridinol using molecular modeling software.

-

Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

-

Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a minimum on the potential energy surface.

-

Perform single-point energy calculations with a larger basis set (e.g., 6-311+G(3df,2p)) to obtain more accurate energies.

-

Analyze the output to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken atomic charges.[5]

-

Visualizations

Logical Relationships and Experimental Workflows

Caption: Influence of the trifluoromethyl group on the properties of pyridinols.

Caption: General experimental workflow for characterization.

Conclusion

Trifluoromethyl-substituted pyridinols are a class of compounds with significant potential in drug discovery and materials science. Their electronic properties are profoundly influenced by the strong electron-withdrawing nature and metabolic stability of the trifluoromethyl group. A thorough understanding of these properties, gained through a combination of experimental characterization and computational modeling, is essential for the rational design of novel molecules with desired activities and functionalities. This guide provides a foundational framework for researchers to explore and exploit the unique electronic landscape of these valuable chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 2(1H)-Pyridinone, 3-(trifluoromethyl)- | C6H4F3NO | CID 3678411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. joasciences.com [joasciences.com]

- 6. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-(trifluoromethyl)pyridine, a key heterocyclic building block and a significant metabolite in the agrochemical field. The document covers the historical context of its chemical class, detailed synthetic protocols, extensive physical and chemical properties, and its role in biological pathways. All quantitative data is presented in clear, tabular format, and key experimental methodologies are described in detail. Furthermore, this guide includes visualizations of the relevant biological pathway and a general experimental workflow, rendered using Graphviz to facilitate a deeper understanding of its scientific context and application.

Introduction and Historical Context

This compound, also known by its tautomeric name 5-(trifluoromethyl)pyridin-2(1H)-one, is a fluorinated heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its utility is derived from the unique physicochemical properties imparted by the trifluoromethyl group and the pyridine ring system. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the lipophilicity and metabolic stability of molecules, making it a valuable substituent in the design of bioactive compounds.

The broader class of trifluoromethylpyridines (TFMPs) emerged as important structural motifs in the latter half of the 20th century, particularly within the agrochemical and pharmaceutical industries. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported by Swarts in 1898.[2] However, the introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, employing a method analogous to the preparation of benzotrifluoride through the chlorination and subsequent fluorination of picoline.[2]

Initially, the development of TFMP derivatives was largely centered on 3- and 5-trifluoromethyl-substituted pyridines.[2] These were primarily synthesized from key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which are derived from 3-picoline.[2] The demand for these intermediates surged with the commercialization of TFMP-containing agrochemicals, such as the herbicide Fluazifop-butyl in 1982.[2] this compound has been identified as a known environmental transformation product of Fluazifop-P-butyl.[1]

While a specific, seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a historical context, its modern preparation is well-documented, particularly in patent literature, reflecting its role as a valuable synthetic intermediate.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine being a common route. A detailed experimental protocol for a modern synthetic approach is provided below.

Synthesis from 6-Hydroxynicotinic Acid

A documented method for the preparation of this compound involves the reaction of 6-hydroxynicotinic acid with sulfur tetrafluoride and anhydrous hydrofluoric acid.

Experimental Protocol:

-

Reaction Setup: To a stainless steel pressure vessel, add 6-hydroxynicotinic acid (18.2 g, 0.13 mol), anhydrous hydrofluoric acid (2.6 mL, 0.13 mol, ≥95 wt%), and sulfur tetrafluoride (42.1 g, 0.39 mol).

-

Reaction Conditions: Seal the pressure vessel and heat the mixture to 100 °C. Maintain the reaction at a pressure of 0.15 MPa for 12 hours. Gaseous byproducts generated during the reaction should be passed through an appropriate exhaust gas absorption unit.

-

Work-up: Upon completion, cool the reactor and transfer the remaining product to a polytetrafluoroethylene (PTFE) vessel. Heat the vessel to 40°C to remove any residual hydrogen fluoride.

-

Purification: Dissolve the crude product in 150 mL of water. Adjust the pH of the aqueous solution to 6.8-7.2 using a saturated sodium carbonate solution. Extract the aqueous phase with chloroform. Combine the organic phases and dry over a suitable drying agent.

-

Isolation: Filter the dried organic phase and concentrate under reduced pressure to yield 2-hydroxy-5-trifluoromethylpyridine. This protocol has been reported to yield 15.3 g (0.094 mol) of the final product, which corresponds to a 72% yield.

General Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO | PubChem[1] |

| Molecular Weight | 163.10 g/mol | PubChem[1] |

| CAS Number | 33252-63-0 | PubChem[1] |

| IUPAC Name | 5-(trifluoromethyl)pyridin-2(1H)-one | PubChem[1] |

| Appearance | White to beige crystalline powder | ChemicalBook |

| Melting Point | 145-149 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 221.2 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.398 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.55 ± 0.10 | ChemicalBook |

| Solubility | Soluble in DMSO, sparingly soluble in ethanol, slightly soluble in methanol | ChemicalBook |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl/keto group.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbons of the pyridine ring and the trifluoromethyl group. The carbon attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H or N-H stretching (depending on the tautomeric form), C=O stretching (in the pyridone form), and C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO, HF, or other small fragments from the parent molecule.

Biological Significance and Signaling Pathways

This compound is a significant metabolite of the herbicide Fluazifop-P-butyl.[1] Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[3] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[4]

The inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes. This leads to a failure in cell membrane integrity, particularly in regions of active growth like meristems, ultimately causing the death of the susceptible grass species.[4] In resistant plants and in the environment, Fluazifop-P-butyl is metabolized into several smaller compounds, including this compound.[5]

The following diagram illustrates the fatty acid biosynthesis pathway and the point of inhibition by Fluazifop-P-butyl, leading to the formation of its metabolites.

Conclusion

This compound is a compound with a rich chemical context, rooted in the development of fluorinated pyridines for agrochemical and pharmaceutical applications. Its synthesis is well-established, providing a valuable building block for further chemical exploration. The understanding of its physical, chemical, and spectroscopic properties is crucial for its application in research and development. Furthermore, its role as a metabolite of a commercially important herbicide provides a clear example of its relevance in biological systems. This technical guide serves as a foundational resource for professionals in the fields of chemistry and drug development, offering a detailed and structured overview of this important molecule.

References